molecular formula C10H19N3O B7930094 2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide

2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide

Cat. No.: B7930094
M. Wt: 197.28 g/mol
InChI Key: NIZQDYZYZYAHCD-UHFFFAOYSA-N
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Description

2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide is a synthetic compound with potential applications in various fields of scientific research. It is characterized by its unique structure, which includes a cyclopropyl group and a pyrrolidine ring, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide typically involves the following steps:

    Formation of the cyclopropyl group: This can be achieved through the reaction of a suitable precursor with a cyclopropylating agent under controlled conditions.

    Introduction of the pyrrolidine ring: This step involves the reaction of the intermediate with a pyrrolidine derivative, often under basic conditions to facilitate the formation of the desired structure.

    Final assembly: The final step involves the coupling of the amino group with the acetamide moiety, typically using a coupling reagent such as carbodiimide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency.

    Purification techniques: Such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the amino or acetamide groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to active sites: Inhibiting or activating enzymatic activity.

    Modulating receptor activity: Acting as an agonist or antagonist at receptor sites.

    Pathway involvement: Influencing biochemical pathways related to its target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-2-yl)-acetamide
  • 2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide

Uniqueness

2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide is unique due to its specific structural features, such as the position of the methyl group on the pyrrolidine ring and the presence of the cyclopropyl group. These structural differences can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-amino-N-cyclopropyl-N-(1-methylpyrrolidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O/c1-12-5-4-9(7-12)13(8-2-3-8)10(14)6-11/h8-9H,2-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZQDYZYZYAHCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)N(C2CC2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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